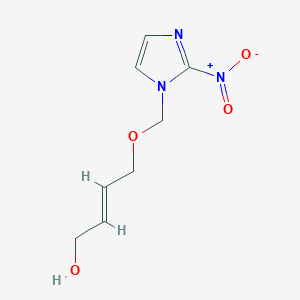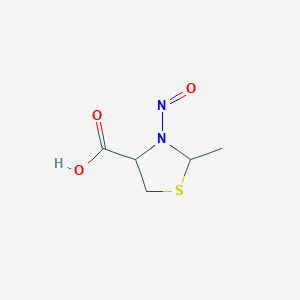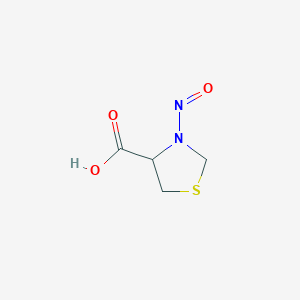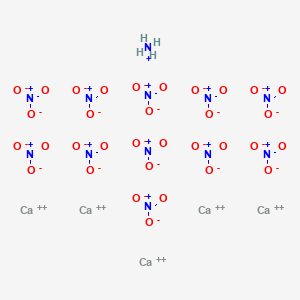
4-((2-Nitro-1H-imidazol-1-yl)methoxy)-2-buten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RK-28 is a novel hypoxic cell radiosensitizer developed in Japan. It has been tested clinically for its potential to enhance the efficacy of radiation therapy, particularly in the treatment of pancreatic cancer . The compound is designed to increase the sensitivity of hypoxic tumor cells to radiation, thereby improving the overall effectiveness of the treatment.
Méthodes De Préparation
The preparation of RK-28 involves several synthetic routes and reaction conditions. The exact synthetic route is proprietary, but it typically involves the use of aromatic compounds and specific reaction conditions to achieve the desired chemical structure . Industrial production methods for RK-28 are designed to ensure high purity and yield, often involving multiple purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
RK-28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RK-28 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
RK-28 has a wide range of scientific research applications. In chemistry, it is used as a radiosensitizer to study the effects of radiation on hypoxic cells. In biology, it is used to investigate the mechanisms of hypoxia and radiation resistance in tumor cells. In medicine, RK-28 is being explored for its potential to enhance the efficacy of radiation therapy in cancer treatment . Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .
Mécanisme D'action
The mechanism of action of RK-28 involves its ability to sensitize hypoxic tumor cells to radiation. It achieves this by targeting specific molecular pathways involved in hypoxia and radiation resistance. RK-28 interacts with hypoxia-inducible factors and other proteins involved in the cellular response to low oxygen levels, thereby increasing the susceptibility of tumor cells to radiation-induced damage .
Comparaison Avec Des Composés Similaires
RK-28 is unique in its ability to selectively sensitize hypoxic tumor cells to radiation. Similar compounds include other hypoxic cell radiosensitizers such as nimorazole and tirapazamine. RK-28 has shown superior efficacy and lower toxicity in preclinical and clinical studies . This makes it a promising candidate for further development and use in radiation therapy.
References
Propriétés
IUPAC Name |
(E)-4-[(2-nitroimidazol-1-yl)methoxy]but-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h1-4,12H,5-7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIXVTVGRBZYJM-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COCC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879176 |
Source


|
| Record name | RK-28 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93679-10-8, 101179-42-4 |
Source


|
| Record name | 2-Buten-1-ol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-Hydroxy-2'-butenoxy)methyl-2-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101179424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)